(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Catalog No.
S714542
CAS No.
112068-01-6
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

CAS Number

112068-01-6

Product Name

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

IUPAC Name

diphenyl-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1

InChI Key

OGCGXUGBDJGFFY-INIZCTEOSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, commonly referred to as DPPM, is a chiral compound characterized by a pyrrolidine ring substituted with two phenyl groups and a hydroxymethyl group. It appears as a white to yellow crystalline powder and is notable for its high optical purity, often exceeding 99.5% enantiomeric excess. This compound is utilized primarily in asymmetric synthesis due to its ability to influence stereochemistry in

Applications in Asymmetric Catalysis

DPPM finds numerous applications in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. Here are some notable examples:

  • Spiroborate Ester Formation: DPPM reacts with catecholborane to form a spiroborate ester, which acts as an efficient catalyst for the synthesis of enantiopure alcohols. This catalyst facilitates the borane reduction of acetophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals [].
  • Enantioselective Reduction: DPPM, when combined with borane-diethylaniline, can form a catalyst that efficiently catalyzes the enantioselective reduction of specific ketones, such as 2'-fluoroacetophenone. This reaction produces a desired alcohol product with high enantiomeric purity [].
  • Asymmetric Addition Reactions: Mesoporous silica nanoparticles functionalized with DPPM can act as catalysts for asymmetric addition reactions. For example, these catalysts promote the addition of diethylzinc to benzaldehyde, resulting in the formation of (S)-1-phenyl-propanol with high enantioselectivity [].
, acting as a chiral auxiliary. Notably, it can react with catecholborane to form a spiroborate ester, which can further undergo transformations in organic synthesis . Additionally, DPPM has been used in the synthesis of chiral amines and alcohols through asymmetric hydrogenation and other catalytic processes .

While specific biological activities of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol are not extensively documented, its role as a chiral auxiliary suggests potential applications in the synthesis of biologically active compounds. The stereochemistry imparted by DPPM can be crucial in developing pharmaceuticals where chirality plays a significant role in efficacy and safety. For example, compounds synthesized using DPPM have shown promise in creating selective inhibitors for various biological targets .

The synthesis of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol typically involves several methods:

  • Condensation Reaction: The initial step often includes the condensation of benzaldehyde with pyrrolidine, leading to the formation of the pyrrolidine ring .
  • N- and O-Protection: A simplified method involves one-step protection of S-proline using ethyl chloroformate, allowing for the subsequent introduction of the diphenyl group .
  • Catalytic Asymmetric Synthesis: DPPM can also be synthesized through catalytic asymmetric reactions that utilize various metal catalysts to enhance enantioselectivity.

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol finds applications primarily in:

  • Asymmetric Synthesis: It is widely used as a chiral auxiliary to control stereochemistry in the synthesis of pharmaceuticals and agrochemicals.
  • Organocatalysis: DPPM serves as an organocatalyst in various asymmetric reactions, including Michael additions and aldol reactions .
  • Research Tool: Its ability to facilitate enantioselective reactions makes it valuable in academic research focused on stereochemistry.

Interaction studies involving (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol often focus on its role as a chiral auxiliary and its influence on reaction pathways. These studies help elucidate how DPPM interacts with substrates during asymmetric synthesis, providing insights into optimizing reaction conditions for maximum enantioselectivity . Furthermore, investigations into its interactions with various catalysts have shown that DPPM can enhance reaction rates and selectivity in complex synthetic pathways.

Several compounds share structural similarities with (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol:

Compound NameStructure FeaturesUnique Characteristics
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanolEnantiomer of DPPMDifferent stereochemistry affecting reactivity
2-PyrrolidinoneLactam structureLacks the diphenyl substituents
DiphenylmethanolSimilar phenyl substitutionDoes not contain the pyrrolidine ring

The uniqueness of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol lies in its specific stereochemical configuration and its effectiveness as a chiral auxiliary compared to other similar compounds. Its high enantiomeric purity and ability to influence reaction pathways make it particularly valuable in asymmetric synthesis contexts.

Discovery and Early Applications

The development of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (DPPM) is intrinsically linked to the broader evolution of asymmetric catalysis. While the search results don't explicitly mention its first synthesis, DPPM emerged as part of the advancement in proline organocatalysis, which was initially reported by research groups at Schering AG and Hoffmann-La Roche.

Early applications showcased DPPM as a bifunctional organocatalyst capable of mediating stereoselective transformations. One notable early application was in the borane reduction of carbonyl compounds. Masui and Shioiri demonstrated excellent enantioselectivities in the borane-DMS reduction of acetophenone and nitrogen-containing prochiral ketones using a mixture of diphenylprolinol and trimethylborate as a catalyst. The researchers postulated that this occurred through the in situ formation of a reactive B-methoxy oxazaborolidine.

Another significant early application involved the development of novel spiroborate esters derived from DPPM. When reacted with catecholborane, these catalysts efficiently synthesized enantiopure alcohols through borane reduction of acetophenone. These demonstrations highlighted DPPM's potential as a versatile chiral auxiliary in asymmetric synthesis, setting the stage for its broader adoption in the field.

Evolution in Organocatalysis Research

Organocatalysis experienced significant growth beginning in the late 1990s, as chemists sought to develop catalytic systems that could mimic biocatalytic processes. This evolution led to the birth of modern organocatalysis, where chiral organic molecules bearing minimal functionalities could effectively mimic biocatalysts and effect asymmetric reactions.

A critical advancement in DPPM applications came with the independent development of diphenylprolinol silyl ethers by Hayashi and Jørgensen around the same time. These catalysts, often referred to as the Hayashi-Jørgensen catalysts, represented a significant improvement as they were generally more active and more soluble in organic solvents than prototypical proline catalysts.

The development trajectory of DPPM-based catalysts was marked by key publications in 2005, including works by Marigo et al. and Hayashi et al., which established these catalysts as powerful tools for asymmetric synthesis. These publications demonstrated applications in enantioselective α-functionalization of aldehydes and other important transformations.

The mechanistic understanding of DPPM and its derivatives also evolved significantly. Research showed that the addition of Brønsted acids could dramatically influence the catalytic cycle, and each step of this cycle became relatively well-understood through detailed studies. This deeper mechanistic insight allowed for the rational design of reaction conditions and catalyst modifications for specific applications.

Relationship to Proline Organocatalysis

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is structurally related to proline, maintaining the pyrrolidine ring core that is central to proline's catalytic activity. However, the incorporation of two phenyl groups and a hydroxyl functionality significantly alters its chemical behavior and catalytic properties.

Proline organocatalysis is often considered the starting point for the broader field of organocatalysis. Proline's chiral structure enables enantioselective synthesis by favoring particular enantiomers or diastereomers. DPPM represents an evolution of this concept, where the basic catalytic functionality of proline is preserved but enhanced through strategic structural modifications.

CatalystStructure CoreKey Functional GroupsMain Activation ModesRelative Solubility in Organic Solvents
ProlinePyrrolidineCarboxylic acidEnamine, iminiumLimited
DPPMPyrrolidineHydroxyl, two phenyl groupsEnamine, iminium, hydrogen bondingImproved
DPPM Silyl Ether (Hayashi-Jørgensen)PyrrolidineSilyloxy, two phenyl groupsEnamine, iminiumExcellent

Compared to proline, DPPM and especially its silyl ether derivatives offer several advantages:

  • Enhanced solubility in organic solvents
  • Greater catalytic activity
  • Higher levels of enantioselectivity in many transformations
  • Broader substrate scope

The Hayashi-Jørgensen catalysts derived from DPPM are particularly effective in enamine-mediated reactions, whereas other organocatalysts like the MacMillan catalysts tend to excel in iminium-mediated reactions. This complementary relationship has allowed organic chemists to select the most appropriate catalyst for specific transformation types.

Contribution to Asymmetric Synthesis Development

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has made significant contributions to the development of asymmetric synthesis methodologies. Its impact is evident in several key areas:

First, DPPM has been directly used as a catalyst for the borane reduction of ketones, allowing for the synthesis of enantiopure alcohols. The spiroborate esters derived from DPPM showed high enantioselectivity in these transformations, providing an efficient route to optically active compounds.

Second, DPPM serves as a precursor to the chiral CBS catalyst, which is used for enantioselective organic synthesis. This application further extends the utility of DPPM in asymmetric catalysis.

Third, the silyl ethers of DPPM (Hayashi-Jørgensen catalysts) have been extensively applied to various asymmetric reactions of aldehydes by forming active enamine and/or iminium intermediates. These catalysts have facilitated numerous transformations, including:

  • Asymmetric Michael reactions of aldehydes with nitroalkenes
  • Enantioselective α-heteroatom functionalization of aldehydes and ketones
  • Direct conjugate addition of nitroalkanes to α,β-unsaturated aldehydes
  • Synthesis of therapeutically useful compounds through short, efficient routes

Furthermore, these catalysts have been applied to the synthesis of complex natural products and pharmaceuticals. For example, the Hayashi-Jørgensen catalyst derived from DPPM has been used in the synthesis of drugs like baclofen, telcagepant, and oseltamivir (Tamiflu), as well as natural products like prostaglandins, estradiol, horsfiline, and coerulescine.

The impact of DPPM and its derivatives on asymmetric synthesis has been so significant that enantioselective organocatalysis was elected as one of the 10 emerging technologies in Chemistry with potential to make our planet more sustainable by IUPAC on its 100th anniversary of foundation in 2019.

And Their Roles

Functional GroupRole in CatalysisSupporting Evidence
Pyrrolidine ringConformational rigidityX-ray crystallography data [3]
Diphenyl groupsSteric shielding, π-π interactionsKinetic studies of enantioselectivity [7]
Hydroxyl groupHydrogen bonding, Lewis base coordinationNMR spectroscopy of boron complexes [7]

Stereochemical Configuration Relevance

The (S) configuration at the 2-position is indispensable for enantioselective outcomes. In the asymmetric reduction of ketones, this configuration dictates the spatial arrangement of the catalyst’s active site, ensuring preferential binding to one enantiomeric transition state [7]. For example, in borane-mediated reductions, the (S)-enantiomer induces up to 99% enantiomeric excess (ee) in products, whereas the (R)-enantiomer yields inferior selectivity [3] [7].

The absolute configuration also influences:

  • Substrate Orientation: The (S) configuration positions the hydroxyl group and phenyl rings to create a chiral pocket that accommodates pro-R or pro-S faces of ketones [7].
  • Catalyst-Substrate π Stacking: Aromatic substrates align optimally with the diphenyl groups in the (S) configuration, enhancing transition-state stabilization [1].

Structure-Function Relationship in Catalysis

The synergy between the compound’s structure and catalytic function manifests in three ways:

  • Chiral Environment Creation: The pyrrolidine ring’s rigidity and diphenyl groups generate a well-defined chiral cavity. This cavity discriminates between enantiomeric transition states, as demonstrated in the reduction of acetophenone derivatives (Table 2) [7].

  • Lewis Acid Activation: The hydroxyl group coordinates to borane, forming a reactive oxazaborolidine complex. This complex polarizes the carbonyl group of ketones, accelerating hydride transfer [3] [7].

  • Steric Guidance: Bulky diphenyl groups hinder undesired substrate approaches, directing reactants into catalytically productive orientations [5].

Table 2: Enantioselectivity in Ketone Reductions Using (S)-Catalyst

Substrateee (%)Reaction ConditionsReference
Acetophenone991 mol% catalyst, THF, 25°C [7]
4-Chloroacetophenone981 mol% catalyst, THF, 25°C [7]
2-Naphthyl methyl ketone971 mol% catalyst, THF, 25°C [7]

Conformational Analysis in Catalytic Processes

The compound’s catalytic performance is sensitive to conformational dynamics:

  • Pyrrolidine Ring Puckering: The ring adopts a half-chair conformation, positioning the hydroxyl and diphenyl groups in optimal orientations for substrate binding. Deviations from this conformation reduce enantioselectivity [3] [5].

  • Diphenyl Group Rotation: Restricted rotation about the C-N bond (due to steric hindrance) maintains a consistent chiral environment across catalytic cycles [1].

  • Transition-State Stabilization: Molecular dynamics simulations reveal that the (S)-configured catalyst stabilizes the pro-R transition state through a combination of hydrogen bonding and π-π interactions [7].

Table 3: Conformational Energy Barriers

Conformational ParameterEnergy Barrier (kcal/mol)Method of Analysis
Pyrrolidine puckering4.2DFT calculations [5]
Diphenyl rotation8.7X-ray diffraction [3]

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

Dates

Modify: 2023-08-15
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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